molecular formula C12H13NO3 B5314348 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B5314348
M. Wt: 219.24 g/mol
InChI Key: HSWLTMTZQPZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its quinolinone structure, which is a bicyclic compound containing a nitrogen atom.

Preparation Methods

The synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 3,4-dimethoxyaniline with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as DNA synthesis and cell division .

Comparison with Similar Compounds

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

    4-Hydroxy-2-quinolinone: Known for its pharmaceutical applications.

    6,7-Dimethoxy-4-quinolinone: Studied for its biological activities.

    2-Methyl-4-quinolinone: Used in various chemical syntheses.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dimethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLTMTZQPZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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